NadD Substrate Preference: NaMN vs. NMN
In Escherichia coli, the essential enzyme nicotinate mononucleotide adenylyltransferase (NadD) catalyzes the penultimate step in de novo NAD+ biosynthesis. A direct kinetic comparison reveals a striking preference for nicotinic acid mononucleotide (NaMN) over its amidated analog nicotinamide mononucleotide (NMN). Specifically, the rate of adenylation of NaMN is at least 20 times faster than that of NMN [1]. This quantitative disparity confirms NaMN as the physiologically relevant substrate for this critical bacterial enzyme and a far more efficient reagent for in vitro assays targeting the prokaryotic de novo NAD+ pathway.
| Evidence Dimension | Relative adenylation rate by E. coli NadD |
|---|---|
| Target Compound Data | NaMN adenylation rate |
| Comparator Or Baseline | NMN adenylation rate |
| Quantified Difference | ≥20-fold higher rate for NaMN |
| Conditions | E. coli NadD enzyme assay in vitro |
Why This Matters
For researchers engineering bacterial NAD+ metabolism or developing antibiotics targeting NadD, NaMN is not just an alternative but the essential and kinetically superior substrate.
- [1] Mehl, R. A., et al. Identification of the Escherichia coli Nicotinic Acid Mononucleotide Adenylyltransferase Gene. J Bacteriol, 2000, 182, 4372-4374. PMID: 10894752. View Source
